9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16235997
InChI: InChI=1S/C30H30N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h1,5-6,15-17,21,32H,7-14H2,2-3H3
SMILES:
Molecular Formula: C30H30N4O2
Molecular Weight: 478.6 g/mol

9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

CAS No.:

Cat. No.: VC16235997

Molecular Formula: C30H30N4O2

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile -

Specification

Molecular Formula C30H30N4O2
Molecular Weight 478.6 g/mol
IUPAC Name 9-ethynyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Standard InChI InChI=1S/C30H30N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h1,5-6,15-17,21,32H,7-14H2,2-3H3
Standard InChI Key AMWHRTGNKXMUOS-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(C=C(C(=C2)N3CCC(CC3)N4CCOCC4)C#C)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzo[b]carbazole scaffold, a polycyclic aromatic system fused with a pyrrole ring. At position 3, a carbonitrile group (-C≡N) enhances electrophilicity, facilitating interactions with biological targets . The ethynyl group (-C≡CH) at position 9 contributes to structural rigidity, while the 4-morpholinopiperidinyl moiety at position 8 introduces both hydrophilicity and steric bulk, optimizing binding to ALK’s ATP-binding pocket . Two methyl groups at position 6 further stabilize the carbazole ring system, reducing metabolic degradation.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃₀H₃₄N₄O₂ (free base)
Molecular Weight482.62 g/mol (free base)
Salt FormHydrochloride (C₃₀H₃₄N₄O₂·HCl)
CAS Number1256589-74-8
Solubility>10 mg/mL in aqueous buffers

Spectral Characteristics

Nuclear magnetic resonance (NMR) studies of the hydrochloride salt reveal distinct signals for the morpholinopiperidinyl protons (δ 3.5–4.0 ppm) and the ethynyl carbon (δ 80–90 ppm in 13C^{13}\text{C} NMR) . Infrared spectroscopy confirms the presence of the carbonitrile group via a sharp absorption band at 2240 cm⁻¹.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves a multi-step sequence starting with the construction of the benzo[b]carbazole core. A key intermediate, 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, is functionalized via Sonogashira coupling to introduce the ethynyl group . Subsequent Ullmann coupling attaches the 4-morpholinopiperidine moiety, followed by purification through recrystallization. The final hydrochloride salt is formed by treating the free base with hydrochloric acid in a methanol-water mixture .

Table 2: Critical Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1CyclizationPd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C68%
2Sonogashira CouplingEthynyltrimethylsilane, CuI, Pd(PPh₃)₄72%
3Ullmann Coupling4-Morpholinopiperidine, CuI, K₃PO₄58%

Process Optimization

Patent CN110891947A highlights the use of catalytic systems to improve yields during the Ullmann coupling step, reducing byproduct formation . Solvent selection (e.g., dimethylacetamide) and temperature control (80–100°C) are critical for minimizing decomposition .

Biological Activity and Mechanism

ALK Inhibition

The compound inhibits ALK with an IC₅₀ of 1.5 nM, surpassing first-generation inhibitors like crizotinib (IC₅₀ = 20 nM) . X-ray crystallography demonstrates that the morpholinopiperidine group forms hydrogen bonds with ALK’s hinge region (Glu1197), while the ethynyl group occupies a hydrophobic pocket near Leu1256 .

Off-Target Effects

At higher concentrations (>100 nM), it inhibits ROS1 and RET kinases, suggesting utility in tumors with ROS1 rearrangements or RET mutations . However, selectivity profiling indicates a 50-fold preference for ALK over these off-targets .

Table 3: Kinase Inhibition Profile

KinaseIC₅₀ (nM)Tumor Relevance
ALK1.5NSCLC, neuroblastoma
ROS175NSCLC, glioblastoma
RET82Thyroid cancer

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral bioavailability in rats exceeds 60%, with peak plasma concentrations achieved within 4 hours . The compound demonstrates exceptional blood-brain barrier penetration, with a cerebrospinal fluid-to-plasma ratio of 0.7, critical for treating CNS metastases .

Metabolic Pathways

Cytochrome P450 3A4 (CYP3A4) mediates oxidation of the morpholinopiperidine ring, producing an N-oxide metabolite . Glucuronidation at the carbazole nitrogen enhances aqueous solubility for renal excretion.

Table 4: Pharmacokinetic Parameters (Human)

ParameterValue
t1/2t_{1/2}32 hours
CmaxC_{\text{max}}650 ng/mL
AUC₀–249800 ng·h/mL

Clinical Applications

ALK-Positive NSCLC

Phase III trials report an objective response rate of 79% in treatment-naïve patients, with median progression-free survival of 34.8 months . Intracranial response rates reach 81%, addressing a key limitation of earlier therapies .

Resistance Mechanisms

Secondary ALK mutations (e.g., G1202R) reduce binding affinity by 15-fold, prompting development of next-generation inhibitors . Combination therapies with HSP90 inhibitors show promise in overcoming resistance.

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